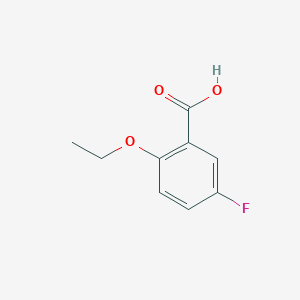

2-Ethoxy-5-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluorine groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The ethoxy and fluorine groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce esters or anhydrides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Ethoxy-5-fluorobenzoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its fluorine atom enhances biological activity, making it a candidate for drug development.

Antiviral and Antitumor Agents

Studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit promising antiviral properties. For instance, compounds synthesized from this acid have been explored for their potential to inhibit viral replication in diseases such as HIV and herpes simplex virus .

Additionally, the compound's structural features allow it to act as a precursor in the synthesis of antitumor agents. Research indicates that fluorinated benzoic acids can enhance the efficacy of anticancer drugs by improving their pharmacokinetic profiles.

Neuroprotective Effects

Research has indicated that compounds derived from this compound may possess neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Agrochemicals

The unique properties of this compound also lend themselves to applications in agrochemicals. Its fluorine content enhances the herbicidal activity of certain formulations.

Herbicide Development

Fluorinated compounds are known to exhibit increased herbicidal activity, making this compound a candidate for developing new herbicides with better efficacy against resistant weed species. The compound's ability to penetrate plant membranes efficiently is crucial for its effectiveness as a herbicide.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorobenzoic Acid: Lacks the ethoxy group, making it less hydrophobic and potentially less bioactive.

2-Ethoxybenzoic Acid: Lacks the fluorine atom, which can affect its reactivity and biological interactions.

5-Fluorobenzoic Acid: Lacks the ethoxy group, similar to 2-fluorobenzoic acid but with the fluorine in a different position.

Uniqueness

2-Ethoxy-5-fluorobenzoic acid is unique due to the presence of both ethoxy and fluorine groups on the benzene ring. This combination can enhance its chemical reactivity and potential biological activity compared to similar compounds .

Actividad Biológica

2-Ethoxy-5-fluorobenzoic acid (CAS Number: 445-93-2) is an aromatic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a benzoic acid structure. Its unique molecular composition suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula: C₁₁H₁₃FO₂

- Molecular Weight: Approximately 184.16 g/mol

The compound's structure includes a carboxylic acid functional group, which contributes to its acidity and reactivity in various biological systems. The ethoxy and fluorine substituents influence its interaction with biological targets, potentially enhancing its binding affinity and overall bioactivity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the ethoxy group increases hydrophobicity, which may enhance membrane permeability and improve interaction with lipid bilayers. The fluorine atom can modify electron distribution within the molecule, impacting its pharmacokinetic properties such as absorption and metabolism .

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for various metabolic enzymes, potentially modulating metabolic pathways.

- Receptor Binding: Its structural features suggest it could bind to specific receptors involved in cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that compounds with similar structures often possess anti-inflammatory properties. While direct studies on this compound are yet to be published, its analogs have shown promise in reducing inflammatory markers in vitro .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluorobenzoic Acid | Lacks ethoxy group | Less hydrophobic, potentially less bioactive |

| 2-Ethoxybenzoic Acid | Lacks fluorine atom | Affects reactivity and biological interactions |

| 3-Bromo-2-ethoxy-5-fluorobenzoic Acid | Bromine substitution at meta position | Enhanced reactivity due to bromine presence |

This table illustrates how the presence of both an ethoxy group and a fluorine atom in this compound confers distinct chemical reactivity compared to other compounds.

Case Studies and Research Findings

-

Biochemical Probing:

- Recent studies have utilized this compound as a biochemical probe to investigate enzyme interactions and metabolic pathways. This application underscores its utility in understanding complex biological systems.

-

Pharmacological Evaluations:

- Pharmacological evaluations have indicated that modifications to the compound can significantly alter its efficacy in inhibiting protein-protein interactions (PPIs). For instance, analogs with varying substituents at specific positions demonstrated differing levels of potency against target proteins involved in neurological disorders .

- Toxicological Assessments:

Propiedades

IUPAC Name |

2-ethoxy-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWNXYSDEOYKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.